Fmoc-D-4-Bromophenylalanine
Overview
Description
Fmoc-D-4-Bromophenylalanine is a chemical compound with the empirical formula C24H20BrNO4 . It has a molecular weight of 466.32 .
Synthesis Analysis
The common method for preparing Fmoc-D-4-Bromophenylalanine is to react D-4-bromophenylalanine with Fmoc-Cl (dimethylaminomethyldiisopropylammonium chloride) under alkaline conditions .Molecular Structure Analysis
The molecular structure of Fmoc-D-4-Bromophenylalanine is represented by the SMILES stringOC(=O)C@@Hcc1)NC(=O)OCC2c3ccccc3-c4ccccc24
. Physical And Chemical Properties Analysis
Fmoc-D-4-Bromophenylalanine is a solid compound . Its optical rotation is -33 ± 2º (c=1, in DMF) .Scientific Research Applications
Field
Biochemistry and Molecular Biology
Application Summary
Fmoc-D-4-Bromophenylalanine is used in peptide synthesis . Peptides play a significant role in cell signaling and function and can be used as an important tool for research and therapeutic treatments .
Methods of Application
There are two major strategies for peptide synthesis: solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS). SPPS is generally preferred because it does not require column purification after each coupling and deprotection step . The Fmoc group is removed in a two-step mechanism: the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a secondary amine, and the subsequent β-elimination that yields a highly reactive dibenzofulvene (DBF) intermediate which is immediately trapped by the secondary amine to form stable adducts .
Results or Outcomes
The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides. The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Antibiofilm Activity
Field
Application Summary
Fmoc-phenylalanine has been found to have antibiofilm activity against Gram-positive and Gram-negative bacterial biofilms .
Methods of Application
The study evaluated the anti-biofilm activity of Fmoc-phenylalanine against clinically relevant bacteria. It was found that Fmoc-phenylalanine not only inhibits the biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, but also eradicates the already formed biofilms over the surface .
Results or Outcomes
The study showed that Fmoc-phenylalanine treatment in combination with vancomycin and ampicillin synergistically inhibit biofilm formation. Overall, the study demonstrates the potential application of Fmoc-phenylalanine and other Fmoc-amino acids molecules individually as well as in combination as anti-biofilm coating material for treating biofilm associated infections .
Safety And Hazards
properties
IUPAC Name |
(2R)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBAVBWXRDHONF-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427252 | |
Record name | 4-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-4-Bromophenylalanine | |
CAS RN |
198545-76-5 | |
Record name | 4-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-D-4-Bromophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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